3-Acetoxy-2-methylpropan-1-ol

Description

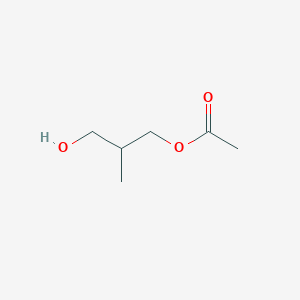

Structure

2D Structure

Propriétés

Formule moléculaire |

C6H12O3 |

|---|---|

Poids moléculaire |

132.16 g/mol |

Nom IUPAC |

(3-hydroxy-2-methylpropyl) acetate |

InChI |

InChI=1S/C6H12O3/c1-5(3-7)4-9-6(2)8/h5,7H,3-4H2,1-2H3 |

Clé InChI |

IYAIBVKPRAZUDT-UHFFFAOYSA-N |

SMILES canonique |

CC(CO)COC(=O)C |

Origine du produit |

United States |

Advanced Synthetic Methodologies for 3 Acetoxy 2 Methylpropan 1 Ol and Its Stereoisomers

Chemo-Enzymatic Synthesis and Kinetic Resolution

Chemo-enzymatic methods, which combine the selectivity of enzymes with traditional chemical reactions, offer an efficient route to enantiomerically pure forms of 3-acetoxy-2-methylpropan-1-ol. beilstein-journals.orgnih.gov These approaches often rely on the kinetic resolution of a racemic mixture or the desymmetrization of a prochiral precursor. researchgate.netineosopen.org

Application of Lipases (e.g., Pseudomonas cepacia Lipase) in Enantioselective Acylation

Lipases are a class of enzymes widely used in organic synthesis due to their ability to catalyze reactions with high regio- and enantioselectivity. researchgate.netirb.hrmdpi.com Pseudomonas cepacia lipase (B570770) (PCL), now known as Burkholderia cepacia lipase, is particularly effective in the kinetic resolution of alcohols through enantioselective acylation. researchgate.netconicet.gov.ar

In the context of this compound synthesis, the process typically starts with the prochiral diol, 2-methyl-1,3-propanediol (B1210203). Lipase-catalyzed acylation with an acyl donor, such as vinyl acetate (B1210297), selectively acylates one of the enantiotopic primary hydroxyl groups. mdpi.com This results in a mixture of the chiral monoacetate, (R)- or (S)-3-hydroxy-2-methylpropyl acetate, and the unreacted diol. researchgate.net For instance, PCL has demonstrated high enantioselectivity in the acylation of various primary alcohols. irb.hr The enantiomeric excess (ee) of the resulting product is a critical measure of the enzyme's selectivity.

Another approach involves the asymmetric hydrolysis of a prochiral diester, such as 2-methyl-1,3-propanediol diacetate. Lipase P from Amano has been used for the asymmetric hydrolysis of the corresponding prochiral dibutyrate, yielding (R)-3-hydroxy-2-methylpropyl butyrate (B1204436) with high enantiomeric excess (96% ee) under optimized conditions. researchgate.net

| Enzyme | Substrate | Reaction Type | Product | Enantiomeric Excess (ee) | Reference |

| Pseudomonas cepacia Lipase | 2-methyl-1,3-propanediol | Desymmetrization/Acylation | (R)-1-O-benzoyl-2-methylpropane-1,3-diol | >98% | researchgate.net |

| Lipase P (Amano) | 2-methyl-1,3-propanediol dibutyrate | Asymmetric Hydrolysis | (R)-3-Hydroxy-2-methylpropyl butyrate | 96% | researchgate.net |

| Mucor miehei Lipase | 2-methyl-1,3-propanediol | Acylation | (S)-monobenzoate | 65% | researchgate.net |

Strategies for Enzyme Immobilization and Biocatalyst Performance Enhancement

Adsorption: This simple and economical method involves the physical binding of the enzyme to a support material through weak interactions like van der Waals forces and hydrogen bonds. nih.gov Hydrophobic supports are particularly effective for lipases, as they can induce a conformational change that exposes the active site, a phenomenon known as interfacial activation. researchgate.netmdpi.com Materials like celite and silica (B1680970) have been used as supports for Pseudomonas cepacia lipase. researchgate.netort.edu.uy

Entrapment: This technique involves enclosing the enzyme within a porous matrix, such as a polymer network or microcapsule. nih.gov Polymers like polyvinyl alcohol and chitosan (B1678972) have been used to create hybrid blends for immobilizing Pseudomonas cepacia lipase, resulting in a biocatalyst with enhanced activity and reusability for up to six cycles. acs.orgias.ac.in

Covalent Binding: This method forms strong, stable bonds between the enzyme and the support, minimizing enzyme leaching. nih.gov Glutaraldehyde is a common agent used to covalently bind lipases to supports like silica. nih.gov

Performance Enhancement: Beyond immobilization, biocatalyst performance can be boosted by other means. For example, the use of ultrasound in conjunction with an immobilized lipase has been shown to enhance catalytic activity. nih.govresearchgate.net The composition of the immobilization support itself can be optimized; for instance, a specific ratio of chitosan to polyvinyl alcohol was found to create a robust biocatalyst with Pseudomonas cepacia lipase. acs.org

| Immobilization Method | Support Material | Enzyme | Key Advantages | Reference |

| Adsorption | Celite | Pseudomonas cepacia Lipase | Faster reaction rates | researchgate.net |

| Entrapment | Chitosan/Polyvinyl Alcohol Copolymer | Pseudomonas cepacia Lipase | Enhanced catalytic activity and recyclability | acs.orgias.ac.in |

| Covalent Binding | Silica | Candida rugosa Lipase, Pancreatic Lipase | Greater stability, suitable for continuous reactors | nih.gov |

| Adsorption | Hydrophobic Acrylic Resin (Lewatit® VP OC 1600) | Candida antarctica Lipase B (Novozym® 435) | Widely used commercial biocatalyst | mdpi.com |

Conventional Chemical Synthesis Routes

Traditional organic synthesis provides alternative pathways to this compound, offering scalability and access to a wide range of derivatives.

Esterification Reactions for Acetoxy Group Introduction

The introduction of the acetoxy group is typically achieved through esterification of the parent diol, 2-methyl-1,3-propanediol. chemicalbook.com This reaction involves treating the diol with an acetylating agent, such as acetic acid or acetic anhydride (B1165640), often in the presence of an acid catalyst. google.com The direct esterification of alcohols with carboxylic acids is a fundamental process in organic chemistry. google.com To drive the reaction towards the formation of the ester, one of the reactants can be used in excess, or the water formed during the reaction can be removed. google.com For industrial-scale production, catalysts like organotin compounds or titanates can be employed to accelerate the reaction. google.comgoogle.com

Selective Reductions and Oxidations in the Synthesis Pathway

Selective oxidation and reduction reactions are crucial steps in constructing the this compound backbone from different starting materials. For example, the oxidation of a primary alcohol to an aldehyde is a common transformation. thieme-connect.de Conversely, the reduction of a carbonyl group to an alcohol is also a key step. The Meerwein-Ponndorf-Verley (MPV) reduction, which uses an aluminum alkoxide catalyst and an alcohol as the hydrogen donor, is a mild and selective method for reducing ketones. google.comgoogle.com

In a synthetic route starting from propylene (B89431) oxide, the material is first isomerized to allyl alcohol. Subsequent hydroformylation yields a mixture of aldehydes, which are then hydrogenated to the corresponding diols, including 2-methyl-1,3-propanediol. chemicalbook.com

Multi-Step Approaches to the Propanol Backbone

The synthesis of the 2-methylpropan-1-ol backbone can be part of a multi-step sequence designed to build more complex molecules. trine.eduuniv-rennes.fr These synthetic routes often involve a series of reactions to introduce functional groups and establish the desired stereochemistry. youtube.comsavemyexams.com For instance, a synthesis might start with a simple, readily available molecule and strategically add complexity through a sequence of well-established chemical transformations. trine.edu An example of a multi-step synthesis could involve the reduction of an acetate to an alcohol. ntu.edu.sg

Investigation of Chemical Reactivity and Transformation Pathways of 3 Acetoxy 2 Methylpropan 1 Ol

Hydrolysis and Transesterification Kinetics of the Acetoxy Moiety

Detailed kinetic studies quantifying the rates of hydrolysis and transesterification of the acetoxy group in 3-Acetoxy-2-methylpropan-1-ol are not extensively documented in publicly available scientific literature. However, the general principles of ester reactivity provide a framework for understanding these transformations.

Hydrolysis: The hydrolysis of the acetate (B1210297) ester can be catalyzed by either acid or base. Under acidic conditions, the reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of water. In basic hydrolysis (saponification), a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to yield the corresponding carboxylate and alcohol. The rate of these reactions is influenced by factors such as pH, temperature, and the solvent system employed.

Transesterification: This process involves the conversion of the acetate ester into a different ester by reaction with an alcohol. Similar to hydrolysis, transesterification can be catalyzed by both acids and bases. The reaction equilibrium can be shifted by using a large excess of the reactant alcohol or by removing one of the products. Enzymatic catalysis, particularly with lipases, offers a mild and often selective alternative for transesterification reactions. For instance, lipases can be employed in organic media to facilitate the exchange of the acetyl group with other acyl moieties.

While specific kinetic data for this compound is scarce, a general representation of the factors influencing these reactions is presented below.

| Transformation | Catalyst | Key Influencing Factors | Expected Products |

| Hydrolysis | Acid (e.g., HCl, H₂SO₄) | pH, Temperature, Water Concentration | 2-Methylpropane-1,3-diol, Acetic Acid |

| Base (e.g., NaOH, KOH) | pH, Temperature, Water Concentration | 2-Methylpropane-1,3-diol, Acetate Salt | |

| Transesterification | Acid (e.g., H₂SO₄) | Alcohol Concentration, Temperature | New Ester, 2-Methylpropane-1,3-diol, Acetic Acid |

| Base (e.g., NaOR) | Alcohol Concentration, Temperature | New Ester, 2-Methylpropane-1,3-diol, Acetate Salt | |

| Enzyme (e.g., Lipase) | Solvent, Temperature, Acyl Donor | New Ester, 2-Methylpropane-1,3-diol |

Stereochemical Aspects in Chemical Transformations

The 2-methyl group in this compound introduces a stereocenter when the molecule undergoes reactions that differentiate between the two enantiotopic hydroxymethyl groups of the prochiral precursor, 2-methylpropane-1,3-diol. The stereochemical outcome of reactions involving this compound is therefore a critical consideration, particularly in the synthesis of chiral molecules.

A notable example of stereocontrol in the synthesis of this compound is the use of enzymatic catalysis. Research has demonstrated the successful enantioselective synthesis of this compound utilizing immobilized Pseudomonas cepacia lipase (B570770) (PCL). researchgate.netresearchgate.netresearchgate.net This biocatalyst can selectively acylate one of the prochiral hydroxyl groups of 2-methylpropane-1,3-diol, leading to the formation of the chiral monoacetate in high enantiomeric excess. This enzymatic approach highlights the potential to access enantiomerically enriched forms of this compound, which are valuable as chiral building blocks in organic synthesis.

The stereocenter at the C2 position can influence the stereochemical course of subsequent reactions. For instance, in derivatization reactions of the remaining hydroxyl group, the existing stereocenter can direct the approach of incoming reagents, potentially leading to diastereoselective transformations.

Derivatization Reactions for Expanding Synthetic Utility

The presence of both a hydroxyl and an acetoxy group allows for a range of derivatization reactions, enhancing the synthetic utility of this compound as an intermediate.

Selective Functionalization of the Hydroxyl Group

The primary hydroxyl group is a versatile handle for a variety of chemical modifications. Its selective functionalization, while leaving the acetoxy group intact, is a key strategy for elaborating the molecular structure. Common derivatization reactions include:

Etherification: Formation of ethers can be achieved by reacting the alcohol with alkyl halides under basic conditions (Williamson ether synthesis) or through other methods like reaction with alkenes in the presence of an acid catalyst.

Esterification: The hydroxyl group can be esterified with a wide range of carboxylic acids, acid chlorides, or anhydrides to introduce different acyl groups. This allows for the synthesis of diesters with different functionalities at the C1 and C3 positions.

Conversion to Leaving Groups: The hydroxyl group can be converted into a good leaving group, such as a tosylate, mesylate, or halide. This activation facilitates subsequent nucleophilic substitution reactions, enabling the introduction of a variety of functional groups.

The table below summarizes some potential selective functionalization reactions of the hydroxyl group.

| Reaction Type | Reagents | Functional Group Introduced |

| Etherification | R-X (Alkyl Halide), Base | -OR (Ether) |

| Esterification | R'COCl (Acyl Chloride), Base | -OC(O)R' (Ester) |

| Tosylation | TsCl (Tosyl Chloride), Pyridine | -OTs (Tosylate) |

| Halogenation | SOCl₂, PBr₃ | -Cl, -Br (Halide) |

Conversion to Advanced Synthons

Through strategic manipulation of its functional groups, this compound can be converted into more advanced synthetic intermediates, often referred to as synthons. These synthons can then be utilized in more complex synthetic sequences.

For example, after protecting the hydroxyl group, the acetoxy group can be hydrolyzed to unveil a primary alcohol. This diol derivative, with one of the hydroxyls protected, is a valuable synthon for the synthesis of macrocycles and other complex architectures.

Furthermore, conversion of the hydroxyl group to a leaving group, followed by nucleophilic substitution, can introduce functionalities that define the molecule as a specific synthon. For instance, introduction of an azide group would create a synthon for the construction of nitrogen-containing heterocycles or for use in "click" chemistry. The conversion to an aldehyde or a carboxylic acid via oxidation of the primary alcohol would also generate valuable synthons for C-C bond forming reactions.

The versatility of this compound as a precursor to various synthons is a testament to its potential in synthetic organic chemistry, although specific, documented examples of its widespread use in this context are not readily found in the surveyed literature.

Spectroscopic Characterization Techniques for Structural Elucidation of 3 Acetoxy 2 Methylpropan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 3-acetoxy-2-methylpropan-1-ol, both ¹H and ¹³C NMR provide critical data for structural assignment.

¹H NMR spectroscopy of this compound reveals distinct signals for each set of non-equivalent protons. The chemical shifts (δ) are influenced by the electronic environment of the protons, particularly their proximity to electronegative oxygen atoms. docbrown.infodocbrown.info The integration of these signals corresponds to the number of protons in each environment. youtube.com

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. docbrown.info The number of signals in the ¹³C NMR spectrum indicates the number of unique carbon environments within the molecule. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for similar functional groups.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| -CH₃ (acetate) | ~2.1 (singlet) | ~21 |

| -CH₃ (on C2) | ~0.9 (doublet) | ~17 |

| -CH- (on C2) | ~2.0 (multiplet) | ~35 |

| -CH₂- (on C1) | ~3.5 (doublet) | ~68 |

| -CH₂- (on C3) | ~4.0 (doublet) | ~70 |

| -OH | Variable (broad singlet) | - |

| C=O | - | ~171 |

To unambiguously assign the proton and carbon signals and to determine the connectivity between atoms, advanced 2D NMR experiments are employed. researchgate.netmdpi.com Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable. mdpi.comresearchgate.net

COSY spectra reveal couplings between adjacent protons, helping to trace the proton-proton connectivity within the molecule.

HSQC spectra correlate directly bonded proton and carbon atoms.

HMBC spectra show correlations between protons and carbons that are two or three bonds apart, which is crucial for identifying the connections across the ester and ether linkages and the quaternary carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the spatial proximity of atoms, which is essential for determining the stereochemistry of the molecule. researchgate.net

Given that this compound is a chiral molecule, assessing its enantiomeric purity is often necessary. Chiral shift reagents (CSRs), typically lanthanide complexes, can be used in NMR spectroscopy for this purpose. harvard.edulibretexts.org These reagents form diastereomeric complexes with the enantiomers of the analyte, leading to separate NMR signals for each enantiomer. libretexts.org The integration of these distinct signals allows for the quantitative determination of the enantiomeric excess (% ee). libretexts.orgtcichemicals.com The effectiveness of a particular chiral shift reagent can depend on the specific structure of the analyte. harvard.edu

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its hydroxyl and ester functionalities. libretexts.orglibretexts.org

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Alcohol | O-H stretch (broad) | 3500-3200 docbrown.info |

| Ester | C=O stretch (strong) | ~1740 pressbooks.pub |

| Ester | C-O stretch | 1300-1000 |

| Alkyl | C-H stretch | 2960-2850 libretexts.org |

The broadness of the O-H stretching band is a result of hydrogen bonding. docbrown.info The strong, sharp absorption around 1740 cm⁻¹ is a clear indicator of the ester carbonyl group. pressbooks.pub

Mass Spectrometry (MS) for Molecular Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. chemguide.co.uk This data is crucial for confirming the molecular formula and for gaining insights into the molecule's structure.

In the mass spectrometer, this compound will be ionized to form a molecular ion (M⁺), which can then undergo fragmentation. chemguide.co.uk The analysis of the masses of these fragments provides structural clues. libretexts.orgyoutube.com

Key fragmentation pathways for this compound would likely involve:

Loss of a methyl group (-CH₃): This would result in a fragment with a mass-to-charge ratio (m/z) of M-15. docbrown.info

Loss of an acetyl group (-COCH₃): This cleavage would produce a significant peak at m/z M-43.

Loss of an acetoxy group (-OCOCH₃): This would lead to a fragment at m/z M-59.

Cleavage of the C-C bond adjacent to the hydroxyl group: This can lead to the formation of various charged fragments. libretexts.org

Dehydration: The loss of a water molecule (H₂O) from the molecular ion is a common fragmentation pathway for alcohols, resulting in a peak at m/z M-18. libretexts.org

The relative abundance of these fragment ions helps in piecing together the structure of the original molecule. chemguide.co.uk

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry is a powerful tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) to a very high degree of accuracy. This technique can distinguish between compounds that have the same nominal mass but different elemental compositions.

For this compound, with the molecular formula C₆H₁₂O₃, the theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of each element. This calculated value serves as a benchmark for comparison with the experimentally determined mass from HRMS. The close agreement between the measured and theoretical exact mass provides strong evidence for the compound's elemental composition.

Table 1: Theoretical Exact Mass of this compound

| Property | Value |

| Molecular Formula | C₆H₁₂O₃ |

| Monoisotopic Mass | 132.078644 u |

| Average Mass | 132.159 g/mol |

Note: The monoisotopic mass is calculated using the mass of the most abundant isotope of each element (¹²C, ¹H, ¹⁶O). Data sourced from computational analysis and is theoretical.

Hyphenated Spectroscopic Techniques (e.g., GC-MS, GC-IR)

Hyphenated techniques, which couple the separation power of gas chromatography with the identification capabilities of a spectrometer, are indispensable for the analysis of complex mixtures and the characterization of pure substances.

Gas Chromatography-Mass Spectrometry (GC-MS)

In GC-MS, the sample is first vaporized and separated into its components in the gas chromatograph. As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratios of the molecular ion and its various fragments.

Key fragmentation pathways would include:

Loss of a neutral acetic acid molecule (CH₃COOH) from the molecular ion via a McLafferty-type rearrangement, which would result in a fragment ion at m/z 72.

Alpha-cleavage adjacent to the hydroxyl group, leading to the loss of a CH₂OH radical and the formation of an ion at m/z 101.

Cleavage of the C-O bond of the ester, resulting in an acylium ion [CH₃CO]⁺ at m/z 43, which is often a prominent peak for acetate (B1210297) esters.

Loss of the acetyl group as a radical, leading to a fragment at m/z 89.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

| 132 | [C₆H₁₂O₃]⁺ | Molecular Ion |

| 101 | [C₅H₉O₂]⁺ | Loss of •CH₂OH (alpha-cleavage) |

| 89 | [C₄H₉O₂]⁺ | Loss of •COCH₃ |

| 73 | [C₃H₅O₂]⁺ | Cleavage of the C-C bond adjacent to the ester |

| 72 | [C₄H₈O]⁺• | Loss of CH₃COOH (McLafferty rearrangement) |

| 43 | [CH₃CO]⁺ | Acylium ion from ester cleavage |

Note: The fragmentation patterns are predicted based on general principles of mass spectrometry and may vary depending on the ionization technique and energy.

Gas Chromatography-Infrared Spectroscopy (GC-IR)

GC-IR provides real-time infrared spectra of compounds as they elute from the GC column. This allows for the identification of functional groups present in the molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the hydroxyl and ester groups.

O-H Stretch: A broad absorption band in the region of 3500-3200 cm⁻¹ would be indicative of the hydroxyl group, with the broadening due to hydrogen bonding.

C=O Stretch: A strong, sharp absorption band around 1740-1735 cm⁻¹ is characteristic of the carbonyl group in the saturated ester.

C-O Stretch: Two distinct C-O stretching bands would be expected. One for the C-O bond of the alcohol, typically in the 1050-1150 cm⁻¹ region, and another for the C-O bond of the ester, usually found between 1300-1000 cm⁻¹.

C-H Stretch: Absorption bands in the 3000-2850 cm⁻¹ region would correspond to the stretching vibrations of the C-H bonds in the methyl and methylene (B1212753) groups.

The combination of these spectroscopic techniques provides a comprehensive and detailed structural analysis of this compound, allowing for its unambiguous identification.

Computational Chemistry and Theoretical Modeling of 3 Acetoxy 2 Methylpropan 1 Ol

Quantum Chemical Approaches to Molecular Structure and Energetics

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These approaches solve the Schrödinger equation for the molecule, providing detailed information about its geometry, energy, and electronic properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for analyzing molecules of the size and complexity of 3-Acetoxy-2-methylpropan-1-ol.

Conformational Analysis:

The conformational landscape of this compound is determined by the rotation around its single bonds. Key dihedral angles include the C-C-C-O backbone and the orientation of the acetoxy and hydroxyl groups. DFT calculations can be used to identify stable conformers (energy minima) and the transition states that connect them.

For simple esters like methyl acetate (B1210297), DFT studies have shown that the cis conformation of the O=C-O-C linkage is significantly more stable than the trans conformation. researchgate.net This preference is expected to be maintained in this compound. The rotation of the terminal hydroxyl group and the acetoxy group will also lead to various conformers. In related molecules like 1-butanol, numerous stable conformers have been identified within a narrow energy range, indicating a flexible structure. researchgate.netaip.org The presence of a methyl group at the C2 position in this compound introduces steric hindrance that will influence the relative energies of these conformers.

A significant feature to consider is the potential for intramolecular hydrogen bonding between the hydroxyl group's hydrogen and one of the oxygen atoms of the acetoxy group. jchemrev.comjchemrev.com DFT calculations can predict the geometries and energies of conformers that allow for such an interaction, which would stabilize the structure. Studies on related ether alcohols have shown that the stability of intramolecular hydrogen bonds is highly dependent on the number of atoms in the resulting ring-like structure. mdpi.com

Electronic Properties:

DFT calculations also provide insights into the electronic properties of this compound. The distribution of electron density can be visualized to identify regions of high and low electron density, which correspond to the molecule's reactivity. The calculated electrostatic potential can indicate the sites most likely to engage in electrostatic interactions.

Key electronic parameters that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller gap suggests that the molecule is more easily excited and more reactive.

Table 1: Predicted Electronic Properties of a Model Conformer of this compound (Illustrative Data)

| Property | Predicted Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 8.0 eV |

| Dipole Moment | 2.5 D |

Note: These are illustrative values for a hypothetical conformer and would need to be calculated for each specific stable conformer of this compound.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can be computationally intensive but provide highly accurate results.

Ab initio calculations are particularly useful for predicting reaction pathways and calculating the energy barriers associated with them. For this compound, several reaction types could be investigated:

Esterification/Transesterification: The hydroxyl group can react with a carboxylic acid or another ester. Ab initio methods can model the transition state of this reaction to determine the activation energy. conicet.gov.ar

Dehydration: The loss of a water molecule from the alcohol moiety to form an alkene is a common reaction for alcohols. The mechanism and energy requirements for this process can be elucidated. researchgate.net

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. Computational modeling can help to understand the initial steps of this process.

For example, a study on the esterification of glycerol (B35011) with acetic acid used DFT to show that the reaction is thermodynamically unfavorable in the absence of a catalyst. conicet.gov.ar Similar calculations for this compound could predict its reactivity under various conditions.

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes

While quantum mechanical methods are excellent for detailed analysis of a few molecules, molecular mechanics (MM) and molecular dynamics (MD) are better suited for exploring the conformational landscape of flexible molecules and their behavior over time.

Molecular Mechanics (MM):

Molecular Dynamics (MD):

MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms change over time. researchgate.net This allows for the study of the dynamic behavior of this compound, including its conformational changes and interactions with other molecules, such as solvents.

An MD simulation of this compound in an aqueous environment could reveal the nature of intermolecular hydrogen bonding with water molecules and how this competes with intramolecular hydrogen bonding. mdpi.com Such simulations also provide insights into the time scales of different molecular motions.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are widely used to predict spectroscopic data, which can then be compared with experimental results to validate the computed structures and properties.

NMR Spectroscopy:

DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the nuclear magnetic resonance (NMR) chemical shifts of ¹H and ¹³C nuclei. researchgate.net The accuracy of these predictions has improved significantly, and they are a valuable tool in structure elucidation. The predicted chemical shifts are sensitive to the conformation of the molecule, so a comparison with experimental data can help to identify the dominant conformer in solution.

Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts for Isobutanol (a structural component of the target molecule) (Illustrative)

| Carbon Atom | Predicted Shift (ppm) | Experimental Shift (ppm) |

|---|---|---|

| C1 (-CH₂OH) | 69.5 | 69.3 |

| C2 (-CH) | 30.2 | 30.6 |

| C3/C4 (-CH₃) | 19.1 | 19.0 |

Source: Adapted from computational studies on isobutanol. researchgate.net

Infrared (IR) Spectroscopy:

The vibrational frequencies of a molecule can be calculated using DFT. These frequencies correspond to the absorption peaks in an IR spectrum. By comparing the calculated and experimental spectra, it is possible to identify the vibrational modes associated with specific functional groups and to assess the accuracy of the computational model. For this compound, key vibrational modes would include the O-H stretch of the alcohol, the C=O stretch of the ester, and the C-O stretches. The position of the O-H stretching frequency can be particularly informative about the presence and strength of hydrogen bonding. jchemrev.com

Table 3: Predicted Key IR Frequencies for a Model Conformer of this compound (Illustrative Data)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| O-H Stretch (free) | ~3650 |

| O-H Stretch (H-bonded) | ~3500 |

| C-H Stretch | 2850-3000 |

| C=O Stretch | ~1740 |

| C-O Stretch | 1000-1300 |

Note: These are typical frequency ranges and would be calculated more precisely for specific conformers.

Advanced Applications and Utilization of 3 Acetoxy 2 Methylpropan 1 Ol in Synthetic Organic Chemistry

As a Chiral Building Block in Asymmetric Synthesis

The enantiomers of 3-acetoxy-2-methylpropan-1-ol are powerful chiral synthons, enabling the stereocontrolled synthesis of a wide array of organic molecules. The strategic placement of its functional groups allows for selective transformations, leading to the formation of new stereocenters with high levels of enantiopurity.

One notable application is in chemoenzymatic synthesis. For instance, lipase-catalyzed reactions have been successfully employed for the enantioselective preparation of both (R)- and (S)-3-acetoxy-2-methylpropan-1-ol. researchgate.net These optically active building blocks are crucial intermediates. For example, they have been utilized in the synthesis of the (R)- and (S)-enantiomers of 3-benzyl-4-chromanone (homoisoflavanone). researchgate.net The synthesis begins with the lipase-catalyzed enantioselective desymmetrization of 2-benzylpropane-1,3-diol or its corresponding diacetate to yield the desired optically active 2-benzyl-1,3-propanediol (B49509) monoacetates. researchgate.net

Furthermore, the chiral integrity of this compound is instrumental in the synthesis of other valuable chiral molecules. It can be transformed into key intermediates for various asymmetric syntheses. For example, (R)-3-(3-chloroindazolyl)-2-methylpropanol O-acetate, a precursor for muscarinic agonists, has been synthesized from (R)-2,4-dimethylpent-4-en-1-ol, which can be readily accessed using Evans' auxiliary. nih.gov This highlights the utility of chiral synthons derived from or related to the this compound scaffold in accessing bioactive compounds.

The versatility of this chiral building block is further demonstrated in its use for synthesizing various chiral aldehydes and ketones. uoa.gr The development of asymmetric syntheses using chiral amines derived from amino acids to create chiral alkoxy amines, which are then used to form chiral aldimines, showcases a sophisticated strategy for asymmetric alkylation. uoa.gr Although this specific example focuses on the synthesis of 2-methyloctanal, the underlying principles can be extended to utilize chiral synthons like this compound.

Table 1: Examples of Asymmetric Syntheses Utilizing this compound or Related Chiral Synthons

| Target Molecule/Class | Chiral Precursor/Synthon | Key Reaction Type | Reference |

| (R)- and (S)-Homoisoflavanone | (R)- and (S)-2-benzyl-1,3-propanediol monoacetates | Lipase-catalyzed enantioselective desymmetrization | researchgate.net |

| (+)-cis-2-methyl-4-propyl-1,3-oxathiane | (R)-3-mercaptohexan-1-ol | Asymmetric conjugate addition | nih.gov |

| (R)-3-(3-chloroindazolyl)-2-methylpropanol O-acetate | (R)-2,4-dimethylpent-4-en-1-ol | Synthesis from chiral pool starting material | nih.gov |

| (R)- and (S)-2-aminoalkanesulfonic acids | Chiral amino alcohols | Conversion to chiral aziridines and subsequent reaction | researchgate.net |

Precursor in the Total Synthesis of Complex Natural Products

The structural motifs present in this compound make it an attractive starting material or key intermediate in the total synthesis of complex natural products. sci-hub.seacs.org Its ability to introduce a stereocenter and functional handles for further elaboration is a significant advantage in constructing intricate molecular frameworks.

A notable example is the use of a related chiral building block, (S)-3-bromo-2-methylpropanol, in the total synthesis of pepluanol A. acs.orgnih.gov In this synthesis, an aldehyde derived from (S)-3-bromo-2-methylpropanol in five steps serves as a crucial fragment. acs.orgnih.gov This fragment is then coupled with another bicyclic precursor in a Nozaki-Hiyama-Kishi reaction, a key carbon-carbon bond-forming step that assembles a significant portion of the natural product's backbone. acs.orgnih.gov This highlights how chiral C4 synthons are instrumental in the convergent synthesis of complex terpenes.

While direct use of this compound in a published total synthesis was not prominently found in the searched literature, the frequent appearance of structurally similar C4 building blocks underscores the importance of this substitution pattern. For instance, the chemoenzymatic total synthesis of nonanolide (Z)-3 showcases the use of (S)-3-(4-methoxybenzyloxy)-2-methylpropan-1-ol, a protected derivative conceptually related to the target compound. umich.edu

The strategic importance of such building blocks lies in their ability to provide a chiral scaffold upon which the rest of the natural product can be constructed. The study of natural product synthesis often reveals the creative application of simple, chiral starting materials to achieve remarkable molecular complexity. sci-hub.seuni-muenchen.de

Table 2: Application of this compound and Analogs in Natural Product Synthesis

| Natural Product | Key Precursor Fragment | Synthetic Strategy Highlight | Reference |

| Pepluanol A | Aldehyde derived from (S)-3-bromo-2-methylpropanol | Nozaki-Hiyama-Kishi reaction for fragment coupling | acs.orgnih.gov |

| Nonanolide (Z)-3 | (S)-3-(4-Methoxybenzyloxy)-2-methylpropan-1-ol | Chemoenzymatic asymmetric total synthesis | umich.edu |

Intermediate in the Synthesis of Specialty Chemicals and Advanced Materials

Beyond its role in asymmetric and natural product synthesis, this compound and its derivatives serve as intermediates in the synthesis of a variety of specialty chemicals and have potential applications in the development of advanced materials.

For example, derivatives of this compound are used in the synthesis of fragrances. Helional®, or 3-[3,4-methylendioxyphenyl]-2-methyl-propionaldehyde, is a commercially important fragrance. researchgate.net One synthetic route to Helional® involves the hydrolysis of 1-acetoxy-2-methyl-3-(3,4-methylenedioxyphenyl)prop-2-ene-1,1-diyl diacetate, showcasing how acetoxy-methyl-propanal derivatives are key intermediates in the fine chemical industry. researchgate.net Another example is in the synthesis of Polysantol®, a sandalwood fragrance, where related keto-acetates like 3,3-dimethyl-4-oxo-1-((R)-2,2,3-trimethylcyclopent-3-en-1-yl)pentan-2-yl acetate (B1210297) are crucial intermediates. google.com

In the realm of pharmaceuticals, related structures are pivotal. The synthesis of (S)-duloxetine, an antidepressant, can proceed through the chiral intermediate (S)-3-(N-methylamino)-1-(2-thienyl)propan-1-ol. researchgate.net While not a direct use of the title compound, it demonstrates the value of the 3-hydroxy-2-methyl-propan-1-amine structural motif, which is closely related. Furthermore, the synthesis of Timolol, a beta-blocker, involves the intermediate 2-((2-hydroxy-3-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propyl)amino)-2-methylpropan-1-ol, highlighting the utility of substituted 2-methylpropan-1-ol derivatives in medicinal chemistry. researchgate.net

The synthesis of vitamin A acetate, a crucial nutrient, also utilizes a C5 building block, all-E 4-acetoxy-2-methylbut-2-en-1-al, which shares the acetoxy-methyl- C4 backbone. mdpi.com This intermediate is produced via an aldol (B89426) condensation and is a key component in the industrial synthesis of this vitamin. mdpi.com

While direct applications in "advanced materials" like polymers or nanomaterials were not explicitly detailed in the search results, the functional groups on this compound (a primary alcohol and an ester) make it a potential monomer or chain-transfer agent in polymerization reactions. The principles of microwave-assisted synthesis, often used for advanced materials, could potentially be applied to reactions involving this compound. mdpi.com The synthesis of 2-methylpropan-1-ol itself from synthesis gas over specialized catalysts is also an area of research, indicating its importance as a bulk and specialty chemical. rsc.org

Environmental Chemistry and Degradation Pathways of 3 Acetoxy 2 Methylpropan 1 Ol

Mechanisms of Biotic Degradation

Biotic degradation involves the breakdown of the compound by living organisms, primarily microorganisms. The primary mechanism for the initial breakdown of 3-Acetoxy-2-methylpropan-1-ol is the enzymatic cleavage of its ester bond.

The ester linkage in this compound is susceptible to hydrolysis by esterase enzymes, such as lipases, which are widespread in the environment. Lipases from various microorganisms can catalyze the cleavage of the ester bond, a process that has been demonstrated in laboratory and industrial applications. For instance, lipases from Pseudomonas cepacia (now reclassified as Burkholderia cepacia) have been effectively used for the hydrolysis of this compound. nih.govresearchgate.netresearchgate.net This enzymatic hydrolysis can be performed using the immobilized enzyme, which remains active for extended periods in both aqueous and organic media. nih.govresearchgate.netresearchgate.net

Table 1: Enzymes Involved in the Hydrolysis of Acetate (B1210297) Esters This table is generated based on available data for the specified compound and related acetate esters.

| Enzyme Class | Specific Enzyme Example | Source Organism | Substrate(s) | Products |

|---|---|---|---|---|

| Lipase (B570770) | Lipase PS | Pseudomonas cepacia | This compound | Acetic acid, 2-methylpropan-1,3-diol |

Following the initial enzymatic hydrolysis, the resulting products, acetic acid and 2-methylpropan-1,3-diol, are further metabolized by a wide range of microorganisms. Acetic acid is a simple organic acid that can be readily utilized by many bacteria and fungi as a carbon and energy source, typically being converted to acetyl-CoA and entering the tricarboxylic acid (TCA) cycle. nih.govmdpi.com

The metabolism of 2-methylpropan-1,3-diol is expected to proceed through oxidation pathways common for alcohols. Primary alcohols are typically oxidized to aldehydes and then to carboxylic acids by alcohol and aldehyde dehydrogenases. who.int In the case of 2-methylpropan-1,3-diol, this would likely involve the oxidation of one of the primary alcohol groups to form 3-hydroxy-2-methylpropanoic acid, which can then be further metabolized. The presence of a methyl group on the second carbon may influence the specific metabolic route and the microorganisms capable of its degradation. Studies on the biodegradation of similar structures, like 1-propanol, show that it is readily biodegradable under both aerobic and anaerobic conditions, eventually being mineralized to carbon dioxide and water. who.intepa.gov

C₆H₁₂O₃ + 7.5 O₂ → 6 CO₂ + 6 H₂O

Under anaerobic conditions, acetogenic bacteria can hydrolyze methyl esters to their corresponding carboxylates and methanol. nih.gov It is plausible that similar pathways exist for this compound, where the initial hydrolysis is followed by fermentation of the alcohol and acid components.

Table 2: Expected Microbial Transformation Products of this compound This table is generated based on established metabolic pathways for similar chemical structures.

| Parent Compound | Initial Degradation Product | Subsequent Transformation Products |

|---|---|---|

| This compound | Acetic acid | Acetyl-CoA |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Acetoxy-2-methylpropan-1-ol, and how can reaction efficiency be monitored?

- Methodological Answer : The compound is typically synthesized via acetylation of 2-methylpropan-1-ol using acetic anhydride or acetyl chloride in the presence of a catalyst (e.g., pyridine or H₂SO₄). Reaction progress can be tracked using thin-layer chromatography (TLC) with ethyl acetate/hexane mobile phases. Quantify yields via gas chromatography (GC) or nuclear magnetic resonance (NMR) integration. Ensure anhydrous conditions to minimize hydrolysis of the acetate group during synthesis .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy : Confirm molecular structure via ¹H and ¹³C NMR, focusing on characteristic peaks (e.g., acetate methyl at ~2.1 ppm, hydroxyl absence post-acetylation).

- Mass spectrometry (MS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns.

- HPLC/GC : Assess purity (>95%) using reverse-phase HPLC with a C18 column or GC with a polar stationary phase. Compare retention times against commercial standards if available .

Q. What are the key stability considerations for storing this compound?

- Methodological Answer : The compound is prone to hydrolysis under humid conditions. Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Monitor degradation via periodic NMR or FTIR to detect free alcohol (hydroxyl stretch ~3200–3600 cm⁻¹). Avoid prolonged exposure to light, as UV radiation may accelerate decomposition .

Advanced Research Questions

Q. How can researchers optimize regioselectivity during the acetylation of 2-methylpropan-1-ol to minimize diacetylated byproducts?

- Methodological Answer : Control reaction stoichiometry (1:1 molar ratio of alcohol to acetylating agent) and use mild catalysts (e.g., DMAP instead of H₂SO₄) to suppress over-acetylation. Employ low temperatures (0–5°C) to slow reaction kinetics. For mechanistic studies, isotopic labeling (e.g., deuterated acetic anhydride) can trace acyl transfer pathways .

Q. What experimental designs are suitable for investigating the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Use a Design of Experiments (DOE) approach to test variables:

- Solvent polarity (e.g., DMF vs. THF).

- Nucleophile strength (e.g., NaI vs. KCN).

- Temperature (25°C vs. reflux).

Analyze product distribution via GC-MS and kinetic profiling. Computational modeling (DFT) can predict transition states and guide mechanistic hypotheses .

Q. How can chiral chromatography resolve stereochemical ambiguities in derivatives of this compound?

- Methodological Answer : For enantiomeric separation, use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC. Validate resolution with polarimetry or chiral shift reagents in NMR. For preparative-scale isolation, simulate moving bed (SMB) chromatography improves efficiency. Reference standards from pharmacopeial guidelines (e.g., EP/USP) ensure method validation .

Q. What strategies address discrepancies in reported physicochemical properties (e.g., solubility, logP) of this compound?

- Methodological Answer : Replicate measurements under standardized conditions (e.g., OECD guidelines). For solubility, use shake-flask methods with HPLC quantification. LogP values can be cross-validated via reverse-phase HPLC retention times correlated with known standards. Address outliers by verifying compound purity and experimental conditions (e.g., pH, ionic strength) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.